molecular formula C9H11IN2 B8213930 N-Cyclobutyl-5-iodopyridin-2-amine

N-Cyclobutyl-5-iodopyridin-2-amine

Cat. No.: B8213930
M. Wt: 274.10 g/mol
InChI Key: ARHYMGCKLVZUKQ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-5-iodopyridin-2-amine (CAS: 2431965-16-9) is a pyridine derivative with a molecular formula of C₉H₁₁IN₂ and a molecular weight of 274.11 g/mol . The compound features a pyridine ring substituted with an iodine atom at the 5-position and a cyclobutylamine group at the 2-position. The iodine substituent is notable for its role as a leaving group in cross-coupling reactions, while the cyclobutyl group introduces steric strain due to its four-membered ring structure. This combination of electronic and steric properties makes the compound valuable in pharmaceutical and materials chemistry for synthesizing complex molecules .

Properties

IUPAC Name

N-cyclobutyl-5-iodopyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHYMGCKLVZUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-5-iodopyridin-2-amine can be achieved through several methodsThe iodination can be performed using iodine and hydrogen peroxide in an aqueous medium . The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutyl-5-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various substituents.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-iodopyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-Cyclobutyl-5-iodopyridin-2-amine and related pyridine/pyrimidine derivatives:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pyridine 5-Iodo, 2-cyclobutylamine C₉H₁₁IN₂ 274.11 Iodo group (leaving group), strained cyclobutyl ring
N,N-Diethyl-5-nitropyridin-2-amine Pyridine 5-Nitro, 2-diethylamine C₉H₁₃N₃O₂ 195.22 Electron-withdrawing nitro group, bulky diethyl substituents
Isopropyl-(5-nitro-pyridin-2-yl)-amine Pyridine 5-Nitro, 2-isopropylamine C₈H₁₁N₃O₂ 181.19 Nitro group (electron-deficient ring), isopropyl steric hindrance
5-(2-Methylpropoxy)pyridin-2-amine Pyridine 5-Isobutoxy, 2-amine C₉H₁₄N₂O 166.22 Ether linkage (electron-donating), increased polarity
5-Chloro-N-cyclopentylpyrimidin-2-amine Pyrimidine 5-Chloro, 2-cyclopentylamine C₉H₁₂ClN₃ 197.67 Pyrimidine core (two nitrogens), chloro substituent, larger cyclopentyl ring

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The iodo group in the target compound is weakly electron-withdrawing but primarily serves as a leaving group in cross-coupling reactions .
    • Nitro groups (e.g., in N,N-Diethyl-5-nitropyridin-2-amine) are strongly electron-withdrawing, activating the ring for nucleophilic substitution but deactivating it toward electrophilic attack .
    • Isobutoxy groups (e.g., 5-(2-Methylpropoxy)pyridin-2-amine) are electron-donating, increasing ring electron density and solubility in polar solvents .
  • Diethyl and isopropyl substituents (e.g., N,N-Diethyl-5-nitropyridin-2-amine) create steric hindrance, reducing accessibility to the amine group for further functionalization . Cyclopentyl (in 5-chloro-N-cyclopentylpyrimidin-2-amine) offers less strain than cyclobutyl but more bulk than smaller alkyl groups .

Heterocycle Variations

  • Pyridine vs. Pyrimidine: Pyridine derivatives (e.g., target compound) have one nitrogen atom in the ring, while pyrimidine derivatives (e.g., 5-chloro-N-cyclopentylpyrimidin-2-amine) contain two nitrogens.

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